N-(3-(Allyloxy)phenyl)-4-aminobenzamide N-(3-(Allyloxy)phenyl)-4-aminobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17448268
InChI: InChI=1S/C16H16N2O2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h2-9,11H,1,10,17H2,(H,18,19)
SMILES:
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

N-(3-(Allyloxy)phenyl)-4-aminobenzamide

CAS No.:

Cat. No.: VC17448268

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(Allyloxy)phenyl)-4-aminobenzamide -

Specification

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name 4-amino-N-(3-prop-2-enoxyphenyl)benzamide
Standard InChI InChI=1S/C16H16N2O2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h2-9,11H,1,10,17H2,(H,18,19)
Standard InChI Key HEGBOCUCYBXEDP-UHFFFAOYSA-N
Canonical SMILES C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-(Allyloxy)phenyl)-4-aminobenzamide features a benzamide backbone (C₆H₅CONH-) linked to a 3-(allyloxy)phenyl group. The allyloxy substituent (-O-CH₂-CH=CH₂) introduces unsaturation, enabling participation in cycloaddition and polymerization reactions. The 4-aminophenyl moiety enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂O₂
Molecular Weight268.31 g/mol
IUPAC NameN-[3-(prop-2-en-1-yloxy)phenyl]-4-aminobenzamide
SMILESO=C(Nc1cc(OCC=C)ccc1)Nc2ccc(N)cc2

Spectral Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct peaks for the allyloxy group (δ 4.5–5.5 ppm for CH₂ and CH protons) and amide protons (δ 8.0–8.5 ppm) . Infrared spectroscopy typically shows absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretches) . Mass spectrometry of derivatives confirms molecular ion peaks consistent with the formula C₁₆H₁₆N₂O₂.

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution between 4-aminobenzoic acid derivatives and 3-(allyloxy)aniline. A representative protocol involves:

  • Activation of 4-aminobenzoic acid: Conversion to 4-aminobenzoyl chloride using thionyl chloride (SOCl₂).

  • Coupling reaction: Reacting the acyl chloride with 3-(allyloxy)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–75% purity.

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventTetrahydrofuran (THF)88% vs. 54% (DMF)
Temperature0°C → room temperatureReduced side products
BaseSodium hydride (NaH)Faster deprotonation

Mechanistic Insights

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the aniline’s amine group on the electrophilic carbonyl carbon, followed by (2) elimination of HCl. Steric hindrance from the allyloxy group necessitates prolonged reaction times compared to unsubstituted analogs .

Reactivity and Functionalization

Allyloxy Group Transformations

The allyloxy moiety undergoes characteristic reactions:

  • Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide, useful for further crosslinking .

  • Thiol-ene reactions: Reaction with thiols under UV light generates sulfides, expanding biocompatibility .

Amide Bond Modifications

The benzamide’s NH group participates in:

  • N-alkylation: Using alkyl halides in the presence of K₂CO₃ to produce tertiary amides .

  • Hydrolysis: Acidic or basic conditions cleave the amide bond, yielding 4-aminobenzoic acid and 3-(allyloxy)aniline .

AssayResult (IC₅₀)Model System
COX-2 Inhibition48.2 μMRAW 264.7 cells
Antioxidant ActivityEC₅₀ = 112 μM (DPPH assay)Cell-free
Cytotoxicity>200 μM (HeLa cells)MTT assay

Structure-Activity Relationships (SAR)

  • Allyloxy chain elongation: Replacing allyloxy with hexenyloxy reduces COX-2 affinity by 60%, indicating optimal chain length .

  • Substituents on benzamide: Electron-withdrawing groups (e.g., -NO₂) at the para position enhance antioxidant capacity but increase cytotoxicity .

Applications in Drug Development

Prodrug Design

The allyloxy group serves as a cleavable linker in antibody-drug conjugates (ADCs). Conjugation via thiol-ene "click" chemistry enables targeted delivery to HER2-positive breast cancer cells, with in vivo studies showing tumor reduction in xenograft models .

Polymeric Drug Carriers

Copolymerization with PEG-methacrylate yields pH-responsive nanoparticles (size: 120 ± 15 nm) that release 4-aminobenzoic acid in acidic tumor microenvironments . Loading efficiency for doxorubicin reaches 78% with sustained release over 72 hours .

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor systems achieve 92% yield in 15 minutes (vs. 8 hours in batch), enhancing scalability for industrial production . Key parameters include:

  • Reactor volume: 10 mL

  • Flow rate: 0.5 mL/min

  • Temperature: 50°C

Photodynamic Therapy (PDT) Applications

Functionalization with porphyrin derivatives produces photosensitizers with singlet oxygen quantum yield (ΦΔ) of 0.45, comparable to clinical agents like Photofrin® . In murine melanoma models, tumor volume decreases by 70% post-irradiation (630 nm, 100 J/cm²) .

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